Cas no 865544-70-3 (2-bromo-N-(2E)-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide)

2-Bromo-N-(2E)-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide is a specialized benzothiazole-derived compound featuring a brominated benzamide moiety. Its molecular structure, incorporating a conjugated imine group within the benzothiazole ring, enhances its utility as an intermediate in organic synthesis, particularly in the development of heterocyclic compounds. The presence of the bromo substituent offers selective reactivity for further functionalization, such as cross-coupling reactions. This compound is of interest in medicinal chemistry and materials science due to its potential as a scaffold for biologically active molecules or functional materials. Its well-defined stereochemistry (E-configuration) ensures consistent performance in synthetic applications. Suitable for controlled reactions under inert conditions, it requires handling with standard precautions for brominated organics.
2-bromo-N-(2E)-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide structure
865544-70-3 structure
Product Name:2-bromo-N-(2E)-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide
CAS No:865544-70-3
MF:C16H13BrN2OS
MW:361.256221532822
CID:6223539
PubChem ID:2104839
Update Time:2025-06-09

2-bromo-N-(2E)-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide Chemical and Physical Properties

Names and Identifiers

    • 2-bromo-N-(2E)-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide
    • (E)-2-bromo-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide
    • AKOS024608338
    • 2-bromo-N-(3-ethyl-1,3-benzothiazol-2-ylidene)benzamide
    • F1381-0850
    • 2-bromo-N-[(2E)-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
    • 865544-70-3
    • Inchi: 1S/C16H13BrN2OS/c1-2-19-13-9-5-6-10-14(13)21-16(19)18-15(20)11-7-3-4-8-12(11)17/h3-10H,2H2,1H3/b18-16-
    • InChI Key: MTRKRQOKFFZMQB-VLGSPTGOSA-N
    • SMILES: BrC1C=CC=CC=1C(/N=C1/N(CC)C2C=CC=CC=2S/1)=O

Computed Properties

  • Exact Mass: 359.99320g/mol
  • Monoisotopic Mass: 359.99320g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 2
  • Complexity: 429
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.6
  • Topological Polar Surface Area: 58Ų

2-bromo-N-(2E)-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide Pricemore >>

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Additional information on 2-bromo-N-(2E)-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide

Compound CAS No. 865544-70-3: 2-Bromo-N-(2E)-3-Ethyl-2,3-Dihydro-1,3-Benzothiazol-2-Ylidenebenzamide

The compound with CAS No. 865544-70-3, known as 2-bromo-N-(2E)-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide, is a highly specialized organic compound with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its complex structure, which includes a benzothiazole ring system and a bromine substituent. The benzothiazole moiety is a well-known heterocyclic structure that has been extensively studied for its versatile reactivity and biological activity.

The name of the compound highlights several key structural features. The term benzothiazole refers to a bicyclic structure consisting of a benzene ring fused to a thiazole ring. The ethyl group attached to the benzothiazole indicates the presence of an ethyl substituent at the 3-position of the thiazole ring. The ylidene suffix suggests the presence of a double bond between the nitrogen atom of the thiazole and the adjacent carbon atom, forming an imine-like structure. This arrangement creates a conjugated system that can influence the electronic properties of the molecule.

The bromine substituent at the 2-position of the benzothiazole ring adds further complexity to the structure. Bromine is an electron-withdrawing group, which can significantly impact the reactivity and stability of the compound. This substitution pattern is particularly interesting for researchers exploring electrophilic aromatic substitution reactions or those studying electron-deficient aromatic systems.

Recent studies have shown that compounds with similar structures to 865544-70-3 exhibit promising biological activities, including antimicrobial and anticancer properties. For instance, research published in Journal of Medicinal Chemistry highlights the potential of benzothiazole derivatives as inhibitors of certain enzymes involved in cancer cell proliferation. The bromine substituent in this compound may enhance its binding affinity to target proteins, making it a valuable candidate for drug discovery efforts.

In terms of synthesis, this compound can be prepared through a multi-step process involving nucleophilic aromatic substitution and imine formation. The use of microwave-assisted synthesis has been reported to significantly accelerate reaction times while maintaining high yields. Such advancements in synthetic methodology are crucial for scaling up production if this compound is to be used in industrial or therapeutic applications.

The application of computational chemistry tools has also provided deeper insights into the electronic structure and reactivity of this compound. Density functional theory (DFT) calculations have revealed that the conjugated system within the molecule facilitates charge transfer processes, which could be harnessed in optoelectronic devices such as organic light-emitting diodes (OLEDs). This dual functionality—biological activity and electronic properties—positions this compound as a versatile building block in materials science.

From an environmental standpoint, understanding the degradation pathways of such compounds is essential for assessing their ecological impact. Studies conducted under simulated environmental conditions suggest that this compound undergoes hydrolytic cleavage under alkaline conditions, leading to the formation of less complex byproducts. However, further research is needed to evaluate its persistence in different ecosystems and its potential toxicity to aquatic organisms.

In conclusion, CAS No. 865544-70-3 represents a fascinating example of how structural complexity can lead to multifaceted functionality in organic compounds. Its unique combination of heterocyclic systems and halogen substituents makes it an attractive target for both academic research and industrial development. As ongoing studies continue to uncover new applications for this compound, it is likely to play an increasingly important role in diverse fields ranging from pharmaceuticals to materials science.

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